Ser-Asp

Vue d'ensemble

Description

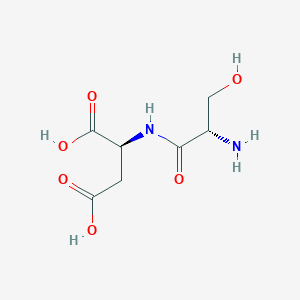

“Ser-Asp” refers to a dipeptide composed of the amino acids serine (Ser) and aspartic acid (Asp). This dipeptide is a part of many proteins and plays a crucial role in various biological processes .

Molecular Structure Analysis

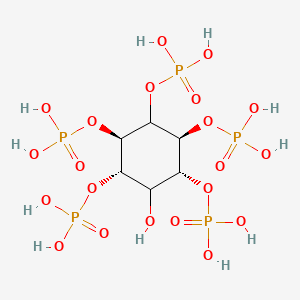

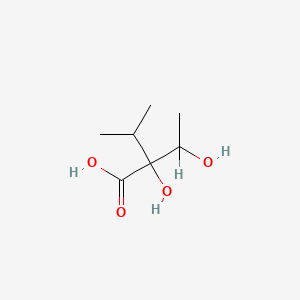

The molecular structure of “this compound” is determined by the structures of its constituent amino acids, Ser and Asp. The molecular formula of “this compound” is C7H12N2O6 . The structure includes a serine residue and an aspartic acid residue connected by a peptide bond .

Chemical Reactions Analysis

“this compound” participates in various chemical reactions, especially those involving proteolytic enzymes. For instance, serine proteases, which use a serine residue in their catalytic action, can cleave peptide bonds in proteins that include "this compound" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the properties of its constituent amino acids. For instance, the peptide’s charge, hydrophobicity, and mass can be calculated based on the properties of Ser and Asp .

Applications De Recherche Scientifique

Surface-Enhanced Raman Spectroscopy in Biomedical Applications

Surface-enhanced Raman spectroscopy (SERS) is gaining attention in biological and biomedical applications due to its high sensitivity and molecular specificity. It has been extensively utilized for the in-depth analysis of cells and their microenvironments, providing crucial insights into disease development. Particularly, SERS has shown promising results in cancer cell detection and tumor margin identification, underpinning its clinical relevance. The technique's ability to perform in complex biological matrices without interference underscores its potential for therapeutic and diagnostic applications (Cialla‐May et al., 2017).

SERS in Food Quality and Safety

The application of SERS extends into food safety and quality, where it provides rapid, highly sensitive analysis without water interference. Its use in detecting microorganisms, pesticides, metal ions, and antibiotics in food products highlights its comprehensive utility. Despite its benefits, future research aims to reduce technical costs, standardize protocols, and develop novel substrates to cement SERS as a routine food monitoring tool (Jiang et al., 2021).

Environmental Pollution Detection

SERS' application in environmental science, particularly for detecting pollutants, showcases its importance in addressing global environmental issues. The integration of magnetic nanoparticles with SERS has enhanced the detection of trace environmental pollutants, offering a powerful analytical tool. This approach combines the sensitivity of SERS with the separation capabilities of magnetic nanoparticles, facilitating the identification of various environmental contaminants (Song et al., 2019).

Innovations in SERS Substrate Design

The design of cellulose-based SERS substrates exemplifies the innovative approaches in enhancing SERS application. These substrates leverage cellulose's properties to provide a flexible, minimal interference platform for SERS, leading to advancements in bioanalysis, water quality assessment, and food safety. Such developments underscore the potential of SERS in diverse fields, though challenges in substrate design and standardization remain to be addressed (Ogundare & van Zyl, 2019).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as semaglutide, act as a glucagon-like peptide-1 (glp-1) receptor agonist .

Mode of Action

It’s known that serine proteases, which include a serine residue in their active site, play a crucial role in various biological processes . They function by forming a covalent ES complex where serine reacts with the substrate . This reaction mechanism involves a catalytic triad of Ser, His, and Asp, where Ser participates in covalent modification, His acts as a proton acceptor (base), and Asp stabilizes His (and the active site) by electrostatic interactions .

Biochemical Pathways

It’s known that protein phosphorylation, a process that involves serine and aspartate residues, plays a critical role in the regulation of cellular biochemical pathways . This process controls the regulation of enzymes and metabolic pathways such as signal transduction, gene transcription and regulation, cellular differentiation, and proliferation .

Result of Action

It’s known that serine proteases, which include a serine residue in their active site, play a crucial role in various biological processes . They function by cleaving peptide bonds in proteins .

Action Environment

It’s important to note that the compound should be stored at -20°c for long-term storage .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKBDLMWICBSCY-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2543-31-9 | |

| Record name | Serylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some examples of biological activities exhibited by peptides containing the Ser-Asp sequence?

A1: Peptides containing the this compound sequence have been shown to exhibit a diverse range of biological activities, including:

- Immunomodulatory activity: Certain this compound-Lys peptides have demonstrated immunomodulatory effects. []

- Anti-allergic activity: The pentapeptide H-Ala-Asp-Ser-Asp-Gly-Lys-OH displayed potent inhibition against the production of immunoglobulin E (IgE) antibody and relaxed rabbit aorta smooth muscle contractions. []

- Inhibition of cell proliferation: The dansylated octapeptide Dns-Glu-Asp-Asp-Ser-Asp-Glu-Glu-Asn inhibited the proliferation rate of HL-60 cells. []

- Cytotoxic activity: The pentapeptide Phe-Phe-Ser-Asp-Lys, isolated from bovine κ-casein digested with trypsin, exhibited cytotoxic activity against various animal cells, including mouse spleen cells and Jurkat cells. []

- Inhibition of hematopoietic stem cell proliferation: N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP) inhibits the proliferation of hematopoietic stem cells. [, ]

- Anti-angiogenic activity: AcSDKP has been shown to have potent angiogenic activity. []

- Antifibrotic activity: AcSDKP acts as a potent antifibrotic agent and its levels are inversely correlated with cardiac collagen content. []

Q2: What role does the this compound sequence play in the activity of the adhesive protein of the Asian freshwater mussel, Limnoperna fortunei?

A3: The adhesive polydecapeptide of Limnoperna fortunei adhesive protein (Lffp) contains the this compound sequence within its repeating decapeptide unit (Lys-Pro-Thr-Gln-Tyr-Ser-Asp-Glu-Tyr-Lys). Research suggests that this decapeptide sequence, including the this compound motif, plays a crucial role in the protein's interaction with underwater surfaces, contributing to its adhesive properties. []

Q3: What is the molecular formula and weight of the dipeptide this compound?

A3: The molecular formula of this compound is C7H12N2O6. Its molecular weight is 220.18 g/mol.

Q4: Have computational methods been used to study this compound containing peptides?

A8: While the provided articles do not extensively detail computational studies, they hint at their potential. For instance, understanding the interaction of AcSDKP with ACE at a molecular level could be facilitated by computational modeling. Furthermore, QSAR models could be developed to explore the relationship between the structure of AcSDKP analogs and their resistance to ACE degradation. [, ]

Q5: How do structural modifications of AcSDKP affect its activity and stability?

A9: Amidation of the C-terminus of AcSDKP, resulting in AcSDKP-NH2, has been shown to enhance its resistance to degradation by ACE, leading to higher plasma levels and a longer half-life compared to the native peptide. []

Q6: What strategies have been explored to improve the stability and bioavailability of this compound containing peptides?

A10: Amidation of the C-terminus is one strategy to enhance the stability of AcSDKP. The use of PEGylation, a technique involving the attachment of polyethylene glycol (PEG) chains to the peptide, could be explored to further enhance its stability, solubility, and bioavailability. []

Q7: What is known about the pharmacokinetic profile of AcSDKP?

A12: AcSDKP is rapidly degraded in vivo by ACE, resulting in a short half-life. Amidation of its C-terminus to generate AcSDKP-NH2 significantly increases its plasma half-life and area under the curve (AUC), suggesting improved pharmacokinetic properties. []

Q8: What in vitro and in vivo models have been used to study the effects of AcSDKP?

A8: Researchers have used a variety of in vitro and in vivo models to study AcSDKP, including:

- Cell culture: Cardiac fibroblasts and vascular smooth muscle cells were used to assess AcSDKP's effects on proliferation. []

- Animal models: Transgenic rats overexpressing cardiac ACE provided insights into AcSDKP's role in cardiac fibrosis. [] Mice models have been employed to investigate the peptide’s protective effects against doxorubicin-induced toxicity. []

Q9: What is known about the toxicological profile of AcSDKP?

A15: Research suggests that AcSDKP is generally well-tolerated in preclinical models. For example, in long-term bone marrow cultures, AcSDKP demonstrated reversible inhibitory effects on progenitor cells without inducing significant changes in the stromal layer or cytokine secretion. []

Q10: Are there any known biomarkers associated with the activity of this compound-containing peptides?

A17: Plasma levels of AcSDKP could serve as a potential biomarker for monitoring ACE inhibitor therapy effectiveness. [] Additionally, AcSDKP levels might correlate with the progression of certain hematologic malignancies. []

Q11: Which analytical techniques have been employed to characterize and quantify this compound-containing peptides?

A18: Several analytical techniques have been utilized, including:* High-performance liquid chromatography (HPLC): For peptide purification and separation. [, ]* Mass spectrometry: To determine peptide mass and sequence. [, ]* Enzyme-linked immunosorbent assay (ELISA): To quantify AcSDKP and its analogs. []

Q12: How have analytical methods for this compound-containing peptides been validated?

A21: The development of an enzyme immunoassay (EIA) for AcSDKP-NH2 involved assessing its specificity, sensitivity, and reproducibility. Intra-day and inter-day coefficients of variation were determined to ensure the assay's reliability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.